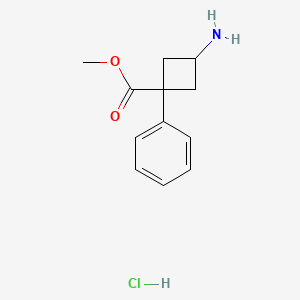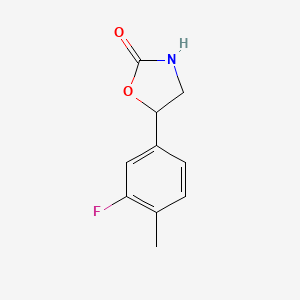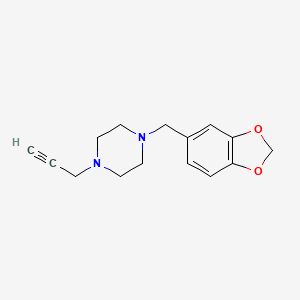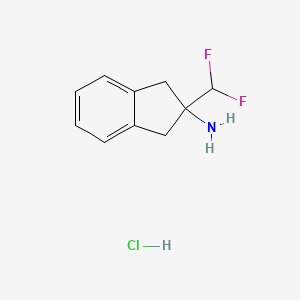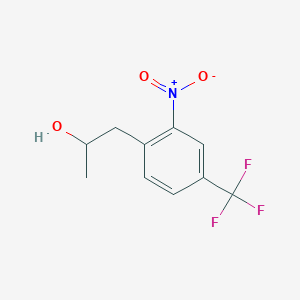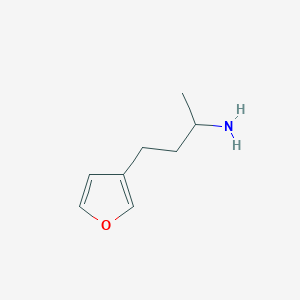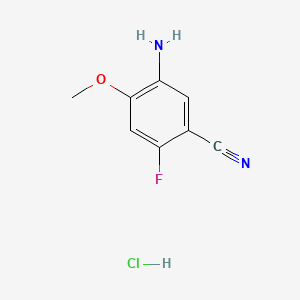
Benzeneethanol,3,4,5-trimethoxy-a-methyl-,(aS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)-: is a chemical compound with the molecular formula C12H18O4 It is a derivative of benzeneethanol, characterized by the presence of three methoxy groups at the 3, 4, and 5 positions of the benzene ring, and a methyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methylation: The hydroxyl group of the resulting alcohol is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the compound to its corresponding alkane.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxyacetophenone
Reduction: 3,4,5-trimethoxybenzyl alcohol, 3,4,5-trimethoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted aromatic compounds and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure-activity relationship (SAR) studies help in designing more effective therapeutic agents.
Industry: In the industrial sector, Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is used in the production of specialty chemicals and intermediates. Its derivatives find applications in the manufacture of fragrances, flavors, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- involves its interaction with specific molecular targets. The methoxy groups on the benzene ring enhance its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
- Benzeneethanol, 3,4,5-trimethoxy-
- Phenethylamine, 3,4,5-trimethoxy-a-methyl-
- Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Comparison: Benzeneethanol, 3,4,5-trimethoxy-a-methyl-, (aS)- is unique due to the presence of the alpha-methyl group, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications. For example, the alpha-methyl group can influence the compound’s reactivity and binding affinity, leading to different outcomes in chemical reactions and biological assays.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3/t8-/m0/s1 |
Clé InChI |
DDGBYZWNOGNCRX-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)O |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


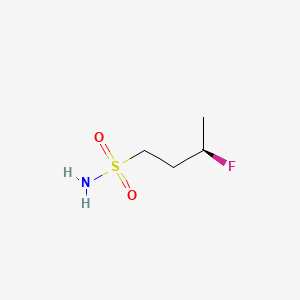

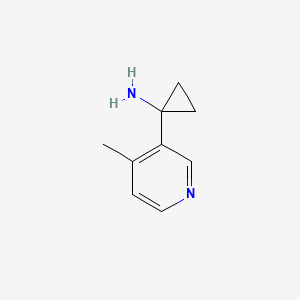
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
